molecular formula C18H13NO B11858574 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde

3-(2-(Quinolin-2-yl)vinyl)benzaldehyde

Cat. No.: B11858574
M. Wt: 259.3 g/mol
InChI Key: HOZFAUBWERGFNU-CSKARUKUSA-N
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Description

(Quinolinylvinyl)benzaldehyde derivatives represent a class of organic compounds that are of significant interest for their potential applications in various scientific fields. Their molecular architecture, characterized by the linkage of a quinoline (B57606) ring to a benzaldehyde (B42025) ring via a vinyl group, gives rise to a range of interesting chemical and physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

3-[(E)-2-quinolin-2-ylethenyl]benzaldehyde

InChI

InChI=1S/C18H13NO/c20-13-15-5-3-4-14(12-15)8-10-17-11-9-16-6-1-2-7-18(16)19-17/h1-13H/b10-8+

InChI Key

HOZFAUBWERGFNU-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)C=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)C=O

Origin of Product

United States

Synthetic Methodologies for Quinolin 2 Yl Vinyl Benzaldehyde and Its Derivatives

Classical Condensation Approaches

Traditional methods for forming the vinyl linkage in these compounds often rely on well-established condensation and coupling reactions that have been foundational in organic synthesis.

Knoevenagel Condensation Protocols

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. In the context of synthesizing quinolinylvinyl benzaldehydes, this typically involves the reaction of a substituted 2-methylquinoline (B7769805) (where the methyl group is the "active hydrogen compound") with a benzaldehyde (B42025) derivative. The reaction is generally base-catalyzed.

Research has demonstrated the utility of this method for producing related structures. For instance, the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate for certain pharmaceuticals, utilizes a Knoevenagel condensation. Optimized conditions for this specific synthesis can lead to yields as high as 91%. The selectivity and yield of Knoevenagel condensations can be highly dependent on the reaction conditions, such as the choice of catalyst and solvent. nih.gov

Sequential Knoevenagel condensation followed by cyclization has been developed for creating complex structures like indenes and benzofulvenes, highlighting the versatility of this reaction. nih.gov The reaction's outcome can be directed towards different products by modifying catalysts and reaction times. For example, using piperidine (B6355638) and acetic acid as catalysts can yield different major products depending on the duration of the reaction. nih.gov

Catalyst/ReagentsTemperatureTimeMajor ProductYieldReference
Piperidine, AcOH in Benzene80 °C1.5 hBenzylidene Malonate75% nih.gov
Piperidine, AcOH in Benzene80 °C17 hIndene Derivative56% nih.gov
TiCl₄-Pyridine in CH₂Cl₂Room Temp-Indene Derivative79% nih.gov

Wittig Reaction Pathways

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.org The reaction involves the treatment of a carbonyl compound with a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.com To synthesize 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde, this pathway would involve reacting 3-formylbenzaldehyde with a quinoline-2-yl-methylenetriphenylphosphorane ylide, or alternatively, reacting quinaldehyde with a 3-formylbenzyltriphenylphosphonium ylide.

The mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comstackexchange.com This strained ring then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, which is the driving force of the reaction. masterorganicchemistry.com

The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide. wikipedia.orgorganic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) generally lead to the (Z)-alkene. stackexchange.comorganic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) predominantly form the (E)-alkene. wikipedia.orgorganic-chemistry.org

Semi-stabilized ylides (e.g., R = aryl) often result in poor E/Z selectivity. wikipedia.org

Ylide TypeR³ Group on YlideTypical Product StereochemistryReference
Non-stabilizedAlkyl(Z)-alkene wikipedia.orgorganic-chemistry.org
StabilizedEster, Ketone(E)-alkene wikipedia.orgorganic-chemistry.org
Semi-stabilizedArylPoor E/Z selectivity wikipedia.org

Stille Coupling Reaction Techniques

The Stille coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond by reacting an organostannane (organotin) compound with an organohalide or triflate, catalyzed by a palladium complex. harvard.edusynarchive.com For the synthesis of this compound, this could involve coupling a vinylstannane derivative of quinoline (B57606) with 3-bromobenzaldehyde, or a stannylbenzaldehyde with a 2-vinylhalide quinoline derivative.

The reaction is valued for its tolerance of a wide variety of functional groups. The catalytic cycle involves three main steps:

Oxidative Addition : The Pd(0) catalyst reacts with the organohalide.

Transmetalation : The organic group is transferred from the organostannane to the palladium complex.

Reductive Elimination : The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Additives such as copper(I) salts can significantly accelerate the reaction rate. harvard.edu

ComponentExamplesPurposeReference
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Facilitates the coupling reaction harvard.edusynarchive.com
Ligand AsPh₃, PPh₃, hindered phosphinesAccelerates coupling, stabilizes catalyst harvard.edu
Additive CuI, CsF, LiClCan increase reaction rate, facilitate transmetalation harvard.edusynarchive.com

Modern and Optimized Synthetic Strategies

Contemporary approaches to synthesis focus on improving efficiency, selectivity, and the environmental impact of chemical reactions. This includes the use of highly efficient catalysts and the development of greener synthetic routes.

Catalytic Approaches (e.g., Palladium-Catalyzed Cross-Coupling)

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Hiyama reactions, have become indispensable tools in organic synthesis for their efficiency and selectivity. jocpr.comnih.gov These reactions allow for the rapid construction of complex molecules like quinolinylvinyl benzaldehydes. jocpr.com

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is particularly notable for its use of non-toxic boron reagents. mdpi.com The synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates, for example, successfully utilized a Suzuki coupling, with optimization studies showing that catalysts like Pd(dppf)Cl₂ in the presence of a base like Na₂CO₃ can provide high yields (77-90%). mdpi.com

The Heck reaction directly couples aryl or vinyl halides with alkenes, offering another direct route to the vinyl linkage. jocpr.com These catalytic methods are valued for their high functional group tolerance and control over regiochemistry and stereochemistry. jocpr.com

CatalystLigandBaseReaction TypeOutcome/YieldReference
Pd(OAc)₂XPhosK₂CO₃SuzukiHigh Yield mdpi.com
Pd(dppf)Cl₂(dppf)Na₂CO₃Suzuki90% mdpi.com
PdCl₂None (ligand-free)K₂CO₃SuzukiModerate Yield mdpi.com
Pd(0)quinox-Allylic Cross-CouplingHigh Yield & Selectivity organic-chemistry.org

Environmentally Benign Synthetic Procedures

Green chemistry principles aim to reduce the environmental impact of chemical synthesis. This involves using less hazardous materials, milder reaction conditions, and more sustainable catalysts.

One approach is the use of inexpensive and non-toxic transition metal catalysts. For example, an iron-catalyzed cross-dehydrogenative coupling has been reported for the synthesis of quinoline derivatives, using environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or oxygen (O₂) under mild conditions. nih.gov

In classical reactions like the Wittig olefination, modifications can improve the environmental profile. The use of silver carbonate as a mild base allows the reaction to proceed at room temperature, which is beneficial for base-sensitive substrates that might otherwise undergo side reactions under harsher conditions. nih.gov Furthermore, the use of ionic liquids as recyclable solvents and catalysts in Knoevenagel condensations represents another green strategy, simplifying product isolation and reducing waste. organic-chemistry.org

Green Chemistry ApproachConventional MethodGreener AlternativeAdvantageReference
Catalyst Choice Palladium, RhodiumIron (FeCl₃)Less toxic, cheaper metal nih.gov
Oxidant Choice Stoichiometric heavy metal oxidantsH₂O₂ / O₂Benign byproducts (water) nih.gov
Reaction Conditions Strong bases (e.g., BuLi), high tempsMild bases (e.g., Ag₂CO₃), room tempAvoids side reactions, less energy nih.gov
Solvent/Catalyst System Volatile organic solventsIonic liquidsRecyclable, low volatility organic-chemistry.org

One-Pot Synthesis Developments

The development of one-pot multicomponent reactions (MCRs) represents a significant advancement in the synthesis of quinoline derivatives, offering improved efficiency and atom economy. researchgate.netrsc.org These strategies allow for the construction of complex molecules like quinolines in a single step from multiple starting materials, which is particularly valuable in medicinal chemistry and materials science. rsc.orgnih.gov

One-pot approaches often involve domino or cascade reactions, where a series of transformations occur sequentially in the same reaction vessel. For instance, a combination of Knoevenagel condensation and an aza-Wittig reaction has been successfully used to assemble the quinoline core from o-azidobenzaldehydes and various carbonyl compounds. nih.govresearchgate.netbeilstein-archives.org This method provides good to excellent yields of 3-substituted quinolines. nih.govbeilstein-archives.org Similarly, a one-pot, three-component condensation, such as the Mannich reaction, can be employed to produce tetrahydroquinoline derivatives under reflux conditions. nih.gov

Researchers have also developed metal-free, acid-catalyzed one-pot syntheses. For example, using p-Toluenesulfonic acid (p-TSA·H2O), a three-component reaction between an arylamine, benzaldehyde, and styrene (B11656) oxide can produce 2,3-diarylquinolines with high yields. researchgate.netthieme-connect.com Other methodologies utilize catalysts like cobalt or copper to facilitate cascade reactions, such as C-H activation, carbonylation, and cyclization, to build the quinoline scaffold from a broad range of substrates. rsc.org These one-pot procedures often feature shorter reaction times, milder conditions, and simpler operational procedures compared to traditional multi-step syntheses. researchgate.netresearchgate.net

Table 1: Overview of One-Pot Synthetic Strategies for Quinoline Derivatives

Reaction Type Key Reactants Catalyst/Conditions Outcome Reference
Knoevenagel/Aza-Wittig Cascade o-Azidobenzaldehydes, Ketosulfonamides/Ketosulfones Base-mediated 3-Sulfonyl-substituted quinolines nih.gov
Mannich Reaction Aldehydes, Amines, Tetrahydroquinoline Ethanol (B145695), HCl (catalytic), Reflux N-Mannich products of tetrahydroquinoline nih.gov
Three-Component Reaction Arylamine, Benzaldehyde, Styrene oxide p-TSA·H2O, 120°C 2,3-Diarylquinolines researchgate.netthieme-connect.com

Chemo- and Regioselective Synthesis Considerations

Controlling chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs) is paramount in the synthesis of this compound to ensure the formation of the correct isomer with the vinyl linkage at the desired position.

The Knoevenagel condensation, a key reaction for forming the vinyl bridge, involves the reaction of an active methylene (B1212753) compound with a carbonyl group. researchgate.netacs.org The reaction between 7-chloroquinaldine and isophthaldehyde, for instance, is designed to selectively form the (E)-isomer, or trans-alkene, which is often the desired configuration for this class of compounds. google.compharmaffiliates.comchemicalbook.com

The Wittig reaction is another powerful tool for alkene synthesis, reacting an aldehyde or ketone with a phosphonium ylide. masterorganicchemistry.comwikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides predominantly form (Z)-alkenes. organic-chemistry.org This allows for tunable stereoselective synthesis. For specific applications, modifications like the Schlosser modification can be used to convert the kinetically favored Z-alkene to the thermodynamically favored E-alkene. wikipedia.org

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is also utilized. organic-chemistry.orglibretexts.org A significant advantage of the Heck reaction is its excellent trans selectivity, which is attributed to steric hindrance during the coupling process. organic-chemistry.orgyoutube.com The reaction demonstrates high functional group tolerance and can be very effective for intramolecular ring-closing reactions, where both the alkene and the halide are part of the same molecule, further enhancing stereo- and regioselectivity. youtube.com

Purification and Isolation Techniques for Synthetic Products

The final step in the synthesis of this compound is the purification and isolation of the product to achieve the high degree of purity required for its use as a chemical intermediate.

A common and effective method for isolating the crude product is direct filtration from the reaction mixture. google.com This initial step is often followed by washing with a suitable solvent, such as diethyl ether, to remove unreacted starting materials and soluble impurities. prepchem.com

For further purification, recrystallization is the most frequently cited technique. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. For the derivative 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, n-heptane has been identified as a superior solvent for recrystallization, capable of yielding a product with over 99% purity. This process is effective at reducing impurities, such as unreacted 7-chloroquinaldine and dimeric byproducts, to minimal levels.

Table 2: Purification Techniques for this compound Derivatives

Purification Step Procedure Solvent(s) Outcome Reference
Initial Isolation Direct filtration of the reaction mass. - Isolation of crude solid product. google.com
Washing Washing the filtered solid. Diethyl ether Removal of some impurities. prepchem.com

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Benzaldehyde (B42025) Moiety

The aldehyde group is a key reactive center in the molecule, susceptible to both reduction and oxidation, providing pathways to a variety of derivatives.

The aldehyde functional group of 3-(2-(quinolin-2-yl)vinyl)benzaldehyde and its derivatives can be selectively reduced to the corresponding primary alcohol. This transformation is a critical step in the synthesis of various biologically active molecules. For instance, the selective reduction of the aldehyde in a related chloro-substituted analog is a key step in the synthesis of Montelukast, a leukotriene receptor antagonist.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695), which chemoselectively reduces the aldehyde in the presence of the vinyl group. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be employed, though it requires anhydrous conditions. Furthermore, enzymatic asymmetric reduction has been utilized to produce specific stereoisomers, which is crucial for the synthesis of enantiomerically pure pharmaceutical intermediates.

Table 1: Selective Reduction of the Aldehyde Group in a this compound Analog

Reagent/Conditions Product Yield Notes
NaBH₄ in ethanol 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzyl alcohol 85% Selective reduction of aldehyde to alcohol.
LiAlH₄ in THF 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzyl alcohol 78% Requires anhydrous conditions.
Enzymatic (Asymmetric) (S)-Alcohol derivative 91% ee Used in Montelukast synthesis.

The aldehyde group can be readily oxidized to a carboxylic acid, a transformation that opens up another avenue for derivatization. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired reaction conditions and the presence of other functional groups in the molecule.

Mild and efficient protocols for the oxidation of aldehydes to carboxylic acids have been developed using reagents such as Oxone. organic-chemistry.org Other methods include the use of pyridinium (B92312) chlorochromate (PCC) as a catalyst with periodic acid (H₅IO₆), or organocatalytic aerobic oxidation using N-hydroxyphthalimide (NHPI) in the presence of oxygen. organic-chemistry.org Vanadyl acetylacetonate (B107027) (VO(acac)₂) in combination with hydrogen peroxide also serves as an effective catalytic system for this transformation. organic-chemistry.orgnih.gov These methods offer alternatives to traditional heavy metal-based oxidants. organic-chemistry.orgnih.gov

Reactions Involving the Vinylic Bridge

The carbon-carbon double bond of the vinyl group is another site of significant reactivity, participating in stereoisomerization and addition reactions.

The vinyl bridge in this compound predominantly exists in the more stable E (trans) configuration. chemnet.comvulcanchem.com This is often confirmed by NMR spectroscopy, where the coupling constant for the vinylic protons is typically around 16 Hz. vulcanchem.com However, like other similar compounds with a vinylidene scaffold, it can undergo E/Z isomerization. nih.gov This interconversion can be influenced by factors such as light, acid, or base. nih.gov The relative stability of the E and Z diastereomers can be investigated using computational methods, and the kinetics of isomerization can be studied, often following first-order reaction kinetics. nih.gov For some biologically active molecules with similar structures, it has been observed that the Z-diastereomer is the active form, even if the E-diastereomer is more stable in solution, necessitating an in-situ isomerization for biological activity. nih.gov

The electron-deficient nature of the vinyl bridge, influenced by the electron-withdrawing quinoline (B57606) and benzaldehyde groups, makes it susceptible to nucleophilic addition reactions, such as Michael additions. smolecule.com This allows for the introduction of a wide range of nucleophiles, leading to the formation of more complex molecular architectures. smolecule.com

Furthermore, the vinyl group can participate in reductive coupling reactions. For instance, in related alkenylpyridines, visible light photoredox catalysis in the presence of a Lewis acid co-catalyst has been shown to facilitate the β-selective reductive coupling with aldehydes and imines. nih.gov This type of reaction involves the single-electron transfer (SET) reduction of the carbonyl or iminyl derivative, followed by the addition of the resulting radical to the Lewis acid-activated alkenylpyridine. nih.gov

Reactivity of the Quinoline Heterocycle

The quinoline ring system itself is a reactive entity. The nitrogen atom imparts basic character to the molecule. vulcanchem.com The aromatic rings of the quinoline moiety can undergo electrophilic substitution reactions. smolecule.com The specific position of substitution will be directed by the existing substituents.

The quinoline ring can also be involved in various cycloaddition and condensation reactions. For example, derivatives of quinoline-3-carbaldehyde have been shown to react with hydrazine (B178648) hydrate (B1144303) to form pyrazolo[3,4-b]quinolines. nih.gov The resulting amino group on the pyrazole (B372694) ring can then be further functionalized. nih.gov Additionally, the quinoline moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl cross-coupling, to introduce various aryl and heteroaryl groups at specific positions on the quinoline ring. nih.gov

Nucleophilic Substitution Reactions on Substituted Quinoline Rings

The quinoline ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quora.com While specific studies on the nucleophilic substitution of unsubstituted this compound are not extensively documented, the reactivity of analogous structures provides significant insight into potential transformations.

For instance, in a related compound, 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, the chlorine atom at the C7 position serves as a leaving group, readily participating in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups, thereby altering the electronic and steric properties of the molecule.

Table 1: Examples of Nucleophilic Substitution Reactions on a Chloro-Substituted Quinoline Analog

NucleophileReagent/ConditionsProduct
MethanethiolateNaSCH₃ in DMF7-Methylthioquinoline derivative
AmmoniaNH₃ in ethanol (high pressure)7-Aminoquinoline derivative
tert-ButoxideKOtBu in toluene (B28343)7-tert-Butoxyquinoline derivative

This data is based on the reactivity of a chloro-substituted analog and represents potential reactions for the parent compound.

Furthermore, advanced methodologies have demonstrated the feasibility of catalyst-free nucleophilic substitution of hydrogen in quinolines. For example, the reaction of quinolines with acylethynylpyrroles can proceed at elevated temperatures to yield 2-(E-2-acylethenylpyrrolyl)quinolines stereoselectively. rsc.org This type of reaction highlights the intrinsic reactivity of the C2 position of the quinoline ring towards nucleophiles.

N-Oxidation Reactions of the Quinoline Nitrogen

The nitrogen atom of the quinoline ring in this compound can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the quinoline system, influencing its basicity, solubility, and interaction with biological targets. nih.gov The resulting N-oxide can also serve as a precursor for further functionalization.

A variety of oxidizing agents can be employed for the N-oxidation of quinolines and other nitrogen-containing heterocycles. The choice of reagent and reaction conditions can be tailored to achieve high yields and selectivity.

Table 2: Reagents for N-Oxidation of the Quinoline Nitrogen

Oxidizing AgentTypical Reaction ConditionsNotes
Dimethyldioxirane (DMDO)Acetone, 23°CProduces N-oxides as the sole product in high yields. researchgate.net
Hydrogen Peroxide (H₂O₂)Often used with a metal catalystA cost-effective and environmentally friendly reagent. nih.gov
3-Chloroperoxybenzoic acid (m-CPBA)CH₂Cl₂/MeOHEffective for quinolin-2-one derivatives.
Sodium PercarbonateRhenium-based catalystsAn efficient oxygen source for the oxidation of tertiary nitrogen compounds.
Urea-Hydrogen Peroxide (UHP)Solid-state reactionA stable and inexpensive reagent for the oxidation of nitrogen heterocycles.

The N-oxidation of 2-substituted quinolines has been shown to be influenced by steric effects, with bulkier substituents potentially hindering the approach of the oxidizing agent to the nitrogen atom. researchgate.net

Advanced Derivatization for Property Modulation

The 2-styrylquinoline (B1231325) scaffold of this compound is a versatile platform for advanced derivatization aimed at modulating its biological and photophysical properties. By strategically introducing various functional groups on both the quinoline and the benzaldehyde rings, researchers can fine-tune the molecule's characteristics for specific applications, such as in the development of anticancer agents or fluorescent probes. acs.orgmdpi.comnih.gov

Studies on a range of 2-styrylquinoline derivatives have demonstrated that modifications can significantly impact their activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's electronic distribution, affecting its interaction with biological targets. acs.orgnih.gov

Table 3: Examples of Derivatization and Their Impact on Properties

Modification SiteSubstituentObserved Effect
Quinoline Ring (C8)Hydroxyl (-OH)Enhanced anticancer activity, likely due to chelating properties. acs.org
Quinoline Ring (C8)Nitro (-NO₂)Generally lower cytotoxicity compared to the hydroxyl-substituted analog. acs.org
Styryl RingBromo (-Br)Enhanced cytotoxicity in both hydroxyl- and nitro-substituted quinoline series. acs.org
Styryl Ring (para)Dimethylamino (-N(CH₃)₂)Potent antitumor activity against various cancer cell lines. nih.gov
Styryl RingMethoxyl (-OCH₃), Hydroxyl (-OH)Leads to a red shift in absorption and emission spectra, enhancing fluorescence properties. nih.gov

The synthesis of these derivatives often involves the condensation of a substituted 2-methylquinoline (B7769805) with a corresponding substituted benzaldehyde. acs.org These derivatization strategies underscore the potential to create a library of compounds with a wide spectrum of biological activities and photophysical characteristics, starting from the core structure of this compound. The ability to systematically modify the structure provides a powerful tool for developing new therapeutic agents and functional materials. nih.govaaup.edu

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde, offering precise information about the hydrogen and carbon skeletal framework.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by a series of signals in the aromatic region, typically between δ 7.0 and 9.0 ppm, corresponding to the protons of the quinoline (B57606) and benzaldehyde (B42025) rings. The aldehydic proton (CHO) characteristically appears as a singlet at a downfield chemical shift, often around δ 10.0 ppm. The vinylic protons, which are part of the bridge connecting the two ring systems, give rise to doublets with a coupling constant indicative of a trans configuration.

¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic H~10.0Singlet-
Vinylic H~7.5 - 8.0Doublet~16
Aromatic H~7.0 - 9.0Multiplet-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum of this compound will show distinct signals for the carbonyl carbon of the aldehyde group, the carbons of the quinoline and benzaldehyde rings, and the vinylic carbons. The aldehyde carbonyl carbon is particularly noteworthy, appearing at a characteristic downfield position, typically in the range of δ 190-200 ppm.

¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
Aldehydic C=O~192
Aromatic/Vinylic C~120 - 155

Note: The exact chemical shifts can vary based on the solvent and instrument parameters.

While ¹H and ¹³C NMR are the primary techniques for structural elucidation, other NMR methods can provide further insights. For instance, during the synthesis of related compounds involving phosphorus-containing reagents (e.g., in a Wittig reaction to form the vinyl linkage), ³¹P NMR spectroscopy would be crucial for monitoring the reaction progress and characterizing any phosphorus-containing intermediates or byproducts.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key structural features. A strong absorption band is expected around 1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. The C=C stretching vibrations of the aromatic rings and the vinyl group typically appear in the 1600-1450 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the aromatic and vinylic protons are observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (Aldehyde)~1703Strong
C=C (Aromatic/Vinyl)~1580 - 1450Medium to Strong
C-H (Aromatic/Vinyl)>3000Medium
C-H bend (trans-vinylic)~965Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further corroborate the proposed structure. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Analysis of the fragmentation pattern can reveal the loss of specific fragments, such as the formyl group (CHO) or cleavage at the vinyl linkage, providing additional evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound, which encompasses the quinoline ring, the vinyl bridge, and the benzaldehyde moiety, is expected to result in strong absorption in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The spectrum will likely display multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity.

Typical UV-Vis Absorption Data for this compound

Solvent λmax (nm)
Dichloromethane~350

Note: The maximum absorption wavelength (λmax) can shift depending on the solvent used.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then compared against the theoretical values calculated from the compound's molecular formula to ascertain its purity and confirm its elemental composition.

For the parent compound, This compound , the molecular formula is C₁₈H₁₃NO. This composition gives it a molar mass of approximately 259.31 g/mol .

Below is a table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0118216.1883.36
HydrogenH1.0081313.1045.05
NitrogenN14.01114.015.40
OxygenO16.00116.006.17
Total 259.31 100.00

Note: The data in this table is theoretical and calculated based on the molecular formula.

Advanced Structural Analysis (e.g., X-ray Crystallography of related compounds)

Direct X-ray crystallographic data for this compound has not been reported in the reviewed scientific literature. However, the crystal structure of a related quinoline derivative, methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, offers valuable insights into the likely structural features of this class of compounds. researchgate.net

In the crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, the molecule exhibits a nearly planar conformation, a common feature for compounds with extended π-conjugated systems. researchgate.net The vinyl bridge adopts an E (trans) configuration, which is the more thermodynamically stable arrangement. researchgate.net The crystal packing is stabilized by intermolecular interactions, including hydrogen bonding. researchgate.net

It is reasonable to infer that this compound would also adopt a similar planar structure with a trans-configured vinyl linker. The planarity of the molecule would be a key factor in its electronic and photophysical properties. The presence of the quinoline and benzaldehyde moieties provides sites for potential intermolecular interactions, which would influence the crystal packing arrangement. Definitive confirmation of the solid-state structure of this compound would, however, necessitate its successful crystallization and subsequent single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of Quinolinylvinyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization. This process involves calculating the molecule's lowest energy arrangement of atoms in three-dimensional space. For a molecule like 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde, which contains several rotatable single bonds, conformational analysis would be performed. This involves identifying different stable conformers (spatial arrangements) and determining their relative energies to find the most stable, or ground-state, conformation. The results would typically be presented in a table detailing key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. Analysis would involve mapping the electron density of these orbitals across the molecular structure to predict sites of electrophilic and nucleophilic attack.

Electronic Properties and Electrostatic Potential Distributions

DFT calculations can determine various electronic properties. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It uses a color scale to show electron-rich regions (typically colored red or orange), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This provides a visual guide to the molecule's reactive sites and intermolecular interactions.

Prediction of Spectroscopic Properties

Computational methods can predict various types of spectra, which is invaluable for identifying and characterizing a compound.

Computational UV-Vis and Photoluminescence Spectra

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Similarly, computational methods can offer insights into the photoluminescence (emission) properties of a molecule by modeling the transition from the first excited state back to the ground state.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts are then compared to experimental spectra to aid in the assignment of signals and confirm the proposed structure.

Reaction Mechanism Elucidation via Computational Methods

The synthesis of vinylquinoline derivatives often involves condensation reactions. For instance, the closely related compound, 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, is synthesized via a Knoevenagel or a base/acid-catalyzed condensation between the corresponding quinaldine (B1664567) and isophthaldehyde. The reaction to form this compound would be expected to follow a similar pathway.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction mechanisms. By modeling the reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of the reaction.

Key aspects of computational mechanism elucidation include:

Transition State Searching: Identifying the high-energy transition state structures is crucial for understanding the reaction kinetics. Computational algorithms can locate these saddle points on the potential energy surface.

Solvent Effects: The reaction environment can be modeled using implicit or explicit solvent models to provide a more accurate representation of the reaction conditions described in experimental syntheses. google.com

Catalyst Role: Computational studies can clarify the role of acid or base catalysts by modeling how they interact with the reactants to lower the activation energy barrier. For benzaldehyde (B42025) derivatives, theoretical calculations can predict how the electronic structure influences reactivity. nih.govresearchgate.net

While specific DFT studies detailing the mechanism for this compound are not extensively published, the methodology is well-established for analogous systems, such as the synthesis of various quinoline (B57606) and quinolin-2-one derivatives. researchgate.netnih.gov These studies confirm the power of computational chemistry to validate and explain experimentally observed reaction outcomes.

Molecular Modeling and Docking Studies (focused on chemical interactions)

Molecular modeling and docking are pivotal in medicinal chemistry to predict how a molecule, or "ligand," might interact with a biological target, typically a protein or enzyme. This provides a rational basis for designing new therapeutic agents. For derivatives of (Quinolinylvinyl)benzaldehyde, these studies have been used to explore potential biological activities.

For example, a series of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)anilines, which are direct derivatives of the chloro-analogue of the title compound, were investigated as potential inhibitors of fungal biofilms. nih.gov Molecular docking and molecular dynamics simulations were performed to understand how these compounds might interact with and inhibit the agglutinin-like protein (Als) in Candida albicans. nih.gov The modeling studies successfully rationalized the observed biofilm inhibitory activity, highlighting specific binding interactions within the protein's active site. nih.gov

In a different context, a study on 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol, a structurally similar compound known as "quininib," used molecular profiling to identify its biological targets. nih.gov This research revealed that quininib (B610386) acts as an antagonist for cysteinyl leukotriene receptors (CysLT1 and CysLT2), which are involved in ocular angiogenesis. nih.gov The study demonstrated that quininib could compete with the natural ligand for binding to these G protein-coupled receptors. nih.gov

Furthermore, molecular docking studies on other quinoline-based scaffolds have demonstrated their potential to inhibit various enzymes. For instance, a novel quinoline-based iminothiazoline derivative was shown through docking simulations to be a potential inhibitor of the elastase enzyme, with a calculated docking score of -7.4 kcal/mol. nih.gov The study identified key hydrogen bonds and hydrophobic interactions with residues like Gln34, Asn76, and Tyr38 within the enzyme's active site. nih.gov

These examples underscore the utility of molecular docking in identifying and characterizing the chemical interactions that underpin the biological activity of quinoline derivatives. The typical interactions observed include:

Hydrogen Bonding: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygen or nitrogen atoms) in the ligand and protein.

Hydrophobic Interactions: Engagement of the aromatic quinoline and benzaldehyde rings with nonpolar pockets in the protein.

Pi-Pi Stacking: Favorable stacking interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The insights from these computational studies are crucial for the structure-activity relationship (SAR) analysis and for the rational design of more potent and selective inhibitors based on the quinolinylvinyl benzaldehyde scaffold.

Interactive Data Tables

Table 1: Molecular Docking Data for a Quinoline-Based Elastase Inhibitor

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of InteractionReference
(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastase-7.4Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73Hydrogen Bond, Hydrophobic nih.gov
Quercetin (standard)Elastase-7.2Not specifiedNot specified nih.gov

Table 2: Biofilm Inhibition Data for Derivatives of a (Quinolinylvinyl)benzaldehyde Analog

Compound IDTarget OrganismBiological ActivityIC50 Value (µM)Reference
5jC. albicansBiofilm Inhibition51.2 nih.gov
5aC. albicansBiofilm Inhibition66.2 nih.gov
FluconazoleC. albicansBiofilm Inhibition40.0 nih.gov

Photophysical Properties and Optoelectronic Behavior

Absorption Characteristics and Chromophore Properties

The chromophore of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde consists of the quinoline (B57606) moiety, which acts as an electron-accepting group, connected through a vinyl bridge to the benzaldehyde (B42025) group. This structure creates a push-pull-type system that influences its electronic transitions.

Optical studies of similar arylvinyl quinazoline (B50416) derivatives show absorption bands in the UV or visible region. acs.org The absorption is typically characterized by π-π* electronic transitions within the conjugated system. The specific absorption maxima are influenced by the electronic nature of the substituents on both the quinoline and benzaldehyde rings. For instance, the presence of a chlorine atom at the 7-position of the quinoline ring in the analog 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde can modulate the electronic properties and thus the absorption spectrum. This chlorinated analog is a key intermediate in the synthesis of Montelukast. chemicalbook.com

Table 1: Physical and Chemical Properties of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

PropertyValue
CAS Number120578-03-2
Molecular FormulaC18H12ClNO
Molecular Weight293.75 g/mol
AppearancePale beige to light brown solid
Melting Point167.74°C
Boiling Point~476.5°C

Data sourced from multiple chemical suppliers. ottokemi.comchemnet.com

Fluorescence and Photoluminescence Studies

The fluorescence properties of quinoline derivatives are of great interest for applications in sensing and optoelectronics. These properties are highly sensitive to the molecular structure and the surrounding environment.

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter. While specific quantum yield values for this compound are not extensively reported in the literature, studies on analogous compounds provide a framework for understanding its potential behavior. The determination of quantum yield is typically performed using a relative method, comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield.

Upon irradiation, similar quinoline-based chromophores are known to emit light, often in the green region of the spectrum. acs.org A significant phenomenon observed in related push-pull systems is solvatochromism, where the emission wavelength shifts with changes in solvent polarity. acs.org Large red shifts in the fluorescence emission maxima upon increasing solvent polarity suggest the formation of an intramolecular charge-separated emitting state. acs.org This indicates a more polar excited state compared to the ground state. The Doebner hydrogen-transfer reaction is a method used to synthesize substituted quinolines, and understanding the reaction mechanism has led to improved yields for such compounds. nist.gov

Substituents play a crucial role in tuning the photoluminescence properties of quinoline derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the emission wavelengths and affecting the quantum yield.

For example, in the analog 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, the electron-withdrawing chlorine atom can enhance the electron-accepting nature of the quinoline ring, which can influence the intramolecular charge transfer characteristics and, consequently, the photoluminescence. The synthesis of various 3-(heteroaryl)quinolin-2(1H)-ones has demonstrated that modifications to the quinoline structure can yield compounds with promising biological activity, which is often related to their electronic properties. nih.gov

Energy Transfer and Electron Transfer Processes

The push-pull nature of the this compound structure suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such a process, electron density is transferred from the donor part of the molecule to the acceptor part. Studies on similar quinazoline derivatives have indicated the formation of an intramolecular charge-separated emitting state, which is a hallmark of ICT. acs.org This process is fundamental to the solvatochromic behavior observed in these molecules and is critical for their application in sensors and nonlinear optics. The decomposition of certain bicyclic dioxetanes bearing a hydroxyphenyl group has been shown to be induced by an intramolecular charge-transfer mechanism. nih.gov

Photostability and Degradation Pathways

Applications in Advanced Materials and Chemical Sensing Research

Utilization in Organic Electronic Devices

The conjugated π-system inherent in styrylquinoline derivatives is fundamental to their application in organic electronics. Quinoline-based molecules are noted for their potential use in high-efficiency electron transport materials and other electronic applications due to their thermal and oxidative stability. researchgate.net The electron-deficient nature of the nitrogen-containing quinoline (B57606) ring makes it an effective electron acceptor, a crucial characteristic for electron transport layers in electronic devices. ijert.org

Compounds with structures similar to 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde, such as quinoxaline (B1680401) derivatives capped with vinyl benzaldehyde (B42025), have been investigated for their electroluminescent properties. ijert.orgsymbiosisonlinepublishing.com Quinoxaline, which is also a nitrogen-containing heterocycle, is recognized as a useful n-type building block with high electron affinity, making it suitable for electron transport materials in multilayer OLEDs. symbiosisonlinepublishing.com The vinyl benzaldehyde group extends the π-conjugation, which is essential for tuning the electronic and photoluminescent characteristics of the material. ijert.org Research into related quinoline-based azo disperse dyes has also highlighted the excellent properties of the quinoline ring system in applied materials.

The core quinoline structure is a key component in materials designed for efficient charge transport. researchgate.net In structures described as D-π-A (Donor-π-Acceptor), the quinoline moiety can function as the electron acceptor (A). This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for the functioning of many organic electronic materials. rsc.orgacs.org The electron-withdrawing properties of the quinoline ring system are beneficial for creating materials that can efficiently transport electrons, a critical function in devices like OLEDs and organic solar cells. researchgate.netijert.org

Development of Fluorescent Materials and Dyes

Quinoline and its derivatives are foundational scaffolds in the development of fluorescent materials and dyes. nih.gov The rigid, planar structure of the quinoline ring contributes to its intrinsic fluorescence, which can be extensively modified and tuned through chemical synthesis. nih.govresearchgate.net

The styrylquinoline framework of this compound is a classic design for creating dyes with interesting photophysical properties. By modifying the electron-donating or -accepting groups attached to the core structure, the emission color and quantum yield can be precisely controlled. rsc.org For instance, studies on similar quinolone chalcones show that the push-pull molecular arrangement leads to significant Stokes shifts and strong solvatofluorochromism—a change in emission color with varying solvent polarity—due to ICT behavior. acs.org Dyes based on the quinoline skeleton have been specifically designed for applications requiring absorption of visible light. mdpi.com The photophysical properties of such dyes, including absorption and emission wavelengths, are detailed in various studies.

Table 1: Photophysical Properties of Related Quinoline-Based Fluorescent Dyes

Compound TypeKey Structural FeatureObserved Photophysical PropertyReference
bis-Quinolin-3-yl ChalconesDonor-Acceptor-Donor (D-A-D) CorePositive solvatochromism; Stokes shifts > 1.5 x 10⁴ cm⁻¹ rsc.org
7-(Diethylamino)quinolone ChalconesD-π–A-D Push-Pull SystemStrong solvatofluorochromism; Solid-state emission acs.org
Arylvinyl QuinazolinesPush-Pull StructureLarge red shifts in emission with increasing solvent polarity acs.org
Quinoxaline-based DyesFused Aromatic RingsFluorescence band shifts to longer wavelengths compared to quinoline mdpi.com

Chemosensors and Fluorescent Probes for Chemical Species Detection

The inherent fluorescence of the quinoline nucleus makes it an excellent signaling component in chemosensors. nih.gov These sensors are designed to detect specific chemical species, such as metal ions, through observable changes in their optical properties, like fluorescence. researchgate.netresearchgate.net

The design of selective ion sensors based on quinoline involves integrating a binding site into the fluorescent molecule. The nitrogen atom within the quinoline ring, along with other strategically placed heteroatoms (like oxygen or additional nitrogens), can act as a coordination site for metal ions. nih.govnih.gov This selective binding is the basis for the sensor's ability to recognize a specific ion in the presence of others.

For example, a quinoline-based chemosensor was designed to selectively detect Al³⁺ ions, demonstrating an immediate response in solution. researchgate.netrawdatalibrary.netbenthamdirect.com Similarly, styryl derivatives of quinoline and the related 1,10-phenanthroline (B135089) have been utilized as chemosensors for detecting heavy metal ions like Cu²⁺. nih.gov The design principle relies on the nitrogen atoms creating a pocket that selectively binds the target ion, causing a measurable change in the molecule's fluorescence. nih.gov Research has also produced quinoline-based sensors that can detect Zn²⁺ with high selectivity and a very low detection limit. nih.gov

The detection mechanism in these fluorescent probes often relies on well-established photophysical processes. One of the most common is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorophore may have low fluorescence due to processes like photoinduced electron transfer (PET) or free rotation around single bonds, which provide non-radiative decay pathways. Upon binding a metal ion (chelation), these non-radiative pathways are often suppressed. For example, the formation of a rigid complex can restrict intramolecular rotation, leading to a significant enhancement of the fluorescence signal. researchgate.net This "turn-on" response is a hallmark of the CHEF mechanism and has been observed in quinoline-based sensors for Al³⁺. researchgate.net

Another common mechanism is fluorescence quenching. In this case, binding to a specific metal ion introduces a new pathway for the excited state to decay without emitting light. For instance, a styryl phenanthroline derivative, structurally related to this compound, exhibited significant fluorescence quenching upon binding with Cu²⁺ ions. nih.gov This "turn-off" response is highly selective, as other ions like K⁺, Ca²⁺, and Mg²⁺ had a negligible effect on the fluorescence. nih.gov The specific mechanism—enhancement or quenching—is determined by the electronic properties of both the fluorophore and the bound metal ion.

Table 2: Examples of Quinoline-Based Fluorescent Chemosensors

Sensor TypeTarget IonSensing MechanismObserved ResponseReference
Quinoline-based Schiff baseAl³⁺Chelation-Enhanced Fluorescence (CHEF)Significant fluorescence enhancement researchgate.net
Quinoline-based sensorAl³⁺Fluorescence QuenchingStrong blue fluorescence quenching researchgate.netrawdatalibrary.netbenthamdirect.com
Styryl Phenanthroline DerivativeCu²⁺Fluorescence QuenchingSignificant fluorescence quenching nih.gov
Dual Quinoline Moiety SensorZn²⁺Fluorescence Turn-OnFluorescence turn-on in aqueous media nih.gov

Role as Key Synthetic Intermediates in Complex Molecule Synthesis

The compound this compound and its derivatives are recognized as valuable synthetic intermediates, serving as foundational building blocks for the construction of more complex and often biologically significant molecules. The strategic placement of the reactive aldehyde group, the conjugated vinyl bridge, and the quinoline moiety makes this scaffold versatile for a variety of chemical transformations.

A prominent example of its application is the role of its chloro-substituted analog, (E)-3-[2-(7-chloroquinolin-2-yl)vinyl]benzaldehyde, as a crucial intermediate in the industrial synthesis of Montelukast. chemicalbook.comgoogle.com Montelukast is a leukotriene receptor antagonist used for the treatment of asthma. The synthesis leverages the aldehyde functionality of the intermediate for key bond-forming reactions.

One of the pivotal steps involves the asymmetric reduction of the aldehyde to a chiral alcohol, which is essential for producing the enantiomerically pure final product. Another key transformation is the addition of a Grignard reagent to the aldehyde group. For instance, vinyl magnesium bromide can be added to (E)-3-[2-(7-chloroquinolin-2-yl)vinyl]benzaldehyde in a solvent like toluene (B28343) at low temperatures to produce the corresponding secondary alcohol in high yield. vulcanchem.com

The reactivity of the aldehyde group allows for various other transformations, enabling the synthesis of a diverse range of derivatives. These reactions highlight the compound's utility as a versatile intermediate.

Table 1: Key Synthetic Transformations of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Reaction Type Reagent/Conditions Product
Asymmetric Reduction Enzymatic (S)-Alcohol derivative
Grignard Addition Vinyl magnesium bromide in Toluene 1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol vulcanchem.com
Oxidation KMnO₄ in acidic media 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzoic acid

The quinoline ring system itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netmdpi.com The development of synthetic routes to create complex quinoline-based molecules is an active area of research. mdpi.comrsc.org The use of intermediates like this compound provides an efficient pathway to incorporate the quinoline scaffold into larger, more intricate molecular architectures, such as novel carbazole (B46965) derivatives. researchgate.net

Table 2: Complex Molecules Synthesized from Related Intermediates

Intermediate Reaction Type Resulting Complex Molecule
(E)-3-[2-(7-chloroquinolin-2-yl)vinyl]benzaldehyde Multi-step synthesis including Grignard reaction and asymmetric reduction Montelukast vulcanchem.com

The versatility of this intermediate is further demonstrated by its potential to undergo reactions like Michael additions, allowing for the formation of even more elaborate structures. smolecule.com This adaptability makes this compound and its analogs indispensable tools in synthetic organic chemistry for building complex molecules for pharmaceutical and materials science research. smolecule.com

Structure Property Relationships in Quinolinylvinyl Benzaldehyde Systems

Correlation of Structural Modifications with Photophysical Characteristics

The photophysical properties of quinoline-based chromophores, such as their absorption and emission of light, are intrinsically linked to their molecular structure. The extended π-conjugated system, formed by the quinoline (B57606) ring, the vinyl bridge, and the benzaldehyde (B42025) moiety in 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde , is the primary determinant of its electronic transitions.

Research on related styrylquinoline derivatives demonstrates that modifications to this core structure can significantly alter the photophysical characteristics. For instance, the introduction of substituents on either the quinoline or the phenyl ring can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and fluorescence spectra.

Studies on 4,6,8-triarylquinoline-3-carbaldehyde derivatives have shown that increasing the π-electron delocalization through the addition of styryl groups leads to a shift to longer wavelengths and increased fluorescence intensity. mdpi.com This is attributed to a more facile π-π* transition within the extended conjugated system. mdpi.com Conversely, the introduction of electron-withdrawing groups, such as a nitro group, can lead to fluorescence quenching. nih.gov

While specific experimental data for the unsubstituted This compound is not extensively available in the reviewed literature, data for analogous compounds provides insight into its expected photophysical behavior. For example, the related compound, 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, is reported to exhibit bluish-green photoluminescence. The absorption spectra of quinoline derivatives typically show bands related to n,π* and π,π* transitions. scielo.br For a series of quinoline derivatives, absorption maxima (λmax) have been observed to range from 215 nm to 290 nm. nih.gov

Table 1: Photophysical Data for Selected Quinoline Derivatives

Compound Absorption λmax (nm) Emission λmax (nm) Solvent Reference
4,6,8-triarylquinoline-3-carbaldehydes ~355 (λex) Varies CHCl3 mdpi.com
Substituted bis-quinolin-3-yl chalcones 215-290 - Various nih.gov
A specific quinoline derivative 280, 350 ~400 Ethanol (B145695) scielo.br

This table presents data for related quinoline derivatives to illustrate general photophysical trends in this class of compounds, due to the limited direct experimental data for this compound.

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of This compound are governed by the interplay of its three key components: the quinoline ring, the vinyl linker, and the benzaldehyde group. Substituents on either of the aromatic rings can significantly influence the electron density distribution across the molecule, thereby affecting its reactivity towards various reagents.

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. Electron-withdrawing groups on the benzaldehyde ring would be expected to enhance its electrophilicity, making it more reactive towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity.

The vinyl bridge can participate in various reactions, including electrophilic additions and cycloadditions. The electron density of this double bond, and thus its reactivity, is influenced by the electronic nature of the connected quinoline and benzaldehyde rings.

The quinoline nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of participating in coordination with metal ions. The basicity of the nitrogen can be modulated by substituents on the quinoline ring. For instance, the presence of a chloro group at the 7-position, as seen in the related compound 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde , is an electron-withdrawing group that would be expected to decrease the basicity of the quinoline nitrogen. cymitquimica.com

A study on the synthesis of derivatives of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde involved the reaction of the aldehyde group to form Schiff bases. nih.gov This highlights the aldehyde functionality as a key site for chemical modification.

Influence of Stereochemistry (E/Z Isomerism) on Molecular Properties

The presence of the carbon-carbon double bond in the vinyl linker of This compound gives rise to the possibility of E/Z stereoisomerism. These isomers, also known as geometric isomers, have the same molecular formula and connectivity but differ in the spatial arrangement of the substituents around the double bond.

E-isomer (entgegen): The high-priority groups on each carbon of the double bond are on opposite sides.

Z-isomer (zusammen): The high-priority groups on each carbon of the double bond are on the same side.

The E and Z isomers of a compound are distinct chemical entities with different physical properties, such as melting point, boiling point, and solubility. Their spectroscopic properties (e.g., NMR, UV-Vis) will also differ due to the different spatial arrangement of atoms. Furthermore, the biological activity and reactivity of E and Z isomers can vary significantly, as their different shapes can lead to different interactions with biological targets or reagents. cymitquimica.com

For many related styrylquinolines and similar compounds, the E-isomer is often found to be the more thermodynamically stable form. For example, commercial listings for the related chloro-derivative often specify the (E)-isomer. moldb.comottokemi.comchemicalbook.com

A kinetic study on the isomerization of E/Z 3-(benzylidene)-2-oxo-indoline derivatives revealed that the rate of interconversion and the equilibrium position between the E and Z isomers are influenced by the substituents on the aromatic ring. This highlights that the stability and interconversion of stereoisomers in such systems are delicately balanced and can be tuned.

Theoretical Frameworks for Predicting Structure-Property Relationships

Computational chemistry provides powerful tools to predict and understand the structure-property relationships in molecules like This compound . Density Functional Theory (DFT) is a widely used method to calculate the electronic structure, molecular geometry, and various properties of molecules.

Through DFT calculations, it is possible to determine the HOMO and LUMO energy levels, the energy gap between them, and the distribution of electron density. These parameters are crucial for predicting the photophysical properties of the molecule. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of light absorption.

Theoretical studies on quinoline derivatives have successfully correlated calculated properties with experimental observations. For example, DFT calculations have been used to predict the absorption spectra of quinoline derivatives, showing good agreement with experimental data. nih.gov Furthermore, computational studies on N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)anilines have been used to gain insights into their mechanism of action as biofilm inhibitors. nih.gov

For This compound , DFT calculations could be employed to:

Optimize the geometries of the E and Z isomers and determine their relative stabilities.

Calculate the HOMO-LUMO energy gap to predict the wavelength of maximum absorption.

Simulate the electronic transitions to understand the nature of its photophysical properties.

Map the electrostatic potential to identify reactive sites for electrophilic and nucleophilic attack.

Interactions with External Stimuli Non Biological Contexts

pH-Responsive Behavior and Its Spectroscopic Signatures

The quinoline (B57606) moiety of "3-(2-(Quinolin-2-yl)vinyl)benzaldehyde" contains a nitrogen atom that can be protonated in acidic media, leading to significant changes in the molecule's electronic structure and, consequently, its spectroscopic properties. This phenomenon, known as halochromism, is a key feature of many quinoline derivatives.

Upon protonation of the quinoline nitrogen, a bathochromic (red) shift in the absorption spectrum is typically observed. For instance, the parent compound, 2-styrylquinoline (B1231325), exhibits a long-wavelength absorption band that shifts from approximately 338-340 nm in neutral ethanol (B145695) to 380-381 nm in acidic conditions, accompanied by an increase in the molar absorption coefficient. researchgate.net This red shift is attributed to the increased electron-withdrawing nature of the quinolinium cation, which enhances intramolecular charge transfer (ICT) from the styryl portion to the heterocyclic ring upon excitation.

The fluorescence of quinoline derivatives is also highly sensitive to pH. Generally, many quinolines are weakly fluorescent in their neutral form. However, protonation can lead to a significant enhancement of fluorescence intensity. rsc.org This is due to changes in the energies and transition probabilities of the excited states. For some related compounds, such as benzo[h]quinoline, protonation can also induce a substantial bathochromic shift in the emission spectrum. rsc.org

Solvent Effects on Optical and Electronic Properties

The optical and electronic properties of "this compound" are markedly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation.

In many styryl-quinoline derivatives, the absorption spectra are relatively insensitive to solvent polarity. nih.gov However, the fluorescence emission spectra often exhibit a significant bathochromic shift as the solvent polarity increases. nih.govevidentscientific.com This positive solvatochromism is a strong indicator of an intramolecular charge transfer (ICT) character in the excited state. Upon excitation, there is a redistribution of electron density, leading to a more polar excited state compared to the ground state. Polar solvents can stabilize this polar excited state more effectively than non-polar solvents, thus lowering its energy and causing a red shift in the emission. evidentscientific.com

The Stokes shift, which is the difference between the absorption and emission maxima, consequently increases with solvent polarity. This behavior is a hallmark of push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. In "this compound," the quinoline and benzaldehyde (B42025) moieties can act as acceptor and donor/acceptor components, respectively.

While detailed solvatochromic data for the specific compound is not available, a study on a series of styryl-quinoline derivatives provides insight into the expected trends. nih.gov The emission maxima of these compounds shifted to longer wavelengths in the order of THF < CH3OH < DMF < DMSO, which correlates with increasing solvent polarity. nih.gov

Table 1: Expected Solvatochromic Effects on the Photophysical Properties of this compound

Solvent PropertyEffect on Absorption Maximum (λ_abs)Effect on Emission Maximum (λ_em)Effect on Stokes Shift
Increasing PolarityMinimal to slight red shiftSignificant red shift (bathochromic)Increase

This table is based on general trends observed for structurally related styryl-quinoline derivatives and represents expected behavior in the absence of specific experimental data for the target compound.

Photoisomerization Dynamics upon Light Exposure

A key photochemical process for styryl-quinolines is the reversible trans-cis isomerization around the central carbon-carbon double bond upon exposure to light. The trans isomer is generally the more thermodynamically stable form. Irradiation with UV or visible light can promote the molecule to an excited state, from which it can relax to either the trans or cis ground state.

The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the isomerization event. For 2-styrylquinoline, the quantum yield for trans-to-cis isomerization (Φ_t-c) is in the range of 0.2-0.27, while the cis-to-trans quantum yield (Φ_c-t) is around 0.27-0.38 in neutral solution. researchgate.net

The photoisomerization dynamics can be influenced by several factors, including the presence of substituents and the nature of the medium. Electron-donating substituents on the styryl moiety have been shown to increase the quantum yield of trans-to-cis photoisomerization in the neutral form. researchgate.net This is explained by the stabilization of an intermediate zwitterionic perpendicular conformation in the excited state. researchgate.net

Furthermore, the protonation state of the quinoline ring has a dramatic effect on the photoisomerization process. For 2-styrylquinoline and its derivatives, moving from a neutral to a protonated form leads to a significant increase in the trans-to-cis photoisomerization quantum yield, with values often exceeding 0.5. researchgate.net This suggests a change in the potential energy surface of the excited state upon protonation, possibly involving a shift in the energy minimum that favors the formation of the cis isomer. researchgate.net

While specific quantum yields for "this compound" have not been reported in the reviewed literature, it is expected to undergo a similar two-way reversible trans-cis photoisomerization, with its efficiency being dependent on the wavelength of irradiation, the solvent, and the pH of the medium.

Future Research Directions and Emerging Areas

Exploration of Novel and Efficient Synthetic Pathways

The development of new and improved methods for synthesizing 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde is a primary area of future research. Traditional methods for creating similar quinolinyl chalcones often involve the Claisen-Schmidt condensation. This reaction typically utilizes strong bases like sodium hydroxide (B78521) or potassium hydroxide. organic-chemistry.org Another key route is the Friedländer annulation, which can be catalyzed by reusable solid catalysts like Nafion NR50 under microwave irradiation, offering an environmentally friendly approach. organic-chemistry.org

Design and Synthesis of Advanced Functional Materials

The unique photophysical and electronic properties of the quinoline (B57606) moiety suggest that this compound could serve as a valuable building block for advanced functional materials. The extended π-conjugated system of the molecule makes it a candidate for applications in organic electronics. Research into quinolinone-chalcone derivatives has highlighted their potential as antioxidant additives in biofuels, suggesting a possible avenue for exploration with this compound. researchgate.net

Future work could involve the synthesis of polymers and co-polymers incorporating the this compound unit to create materials with tailored optical and electronic properties for use in organic light-emitting diodes (OLEDs), sensors, or photovoltaic devices.

Integration into Hybrid Material Systems

The creation of hybrid materials, which combine organic and inorganic components, is a rapidly growing field. The aldehyde functional group in this compound provides a reactive site for grafting the molecule onto the surface of inorganic nanoparticles or incorporating it into metal-organic frameworks (MOFs). Such hybrid systems could exhibit synergistic properties, leading to novel catalysts, sensors, or drug delivery platforms. The development of quinoline-based hybrids has been explored for jejich antimalarial and anticancer activities. researchgate.net

Synergy of Theoretical and Experimental Approaches for Deeper Understanding

A comprehensive understanding of the structure-property relationships of this compound is crucial for its targeted application. Future research will likely involve a synergistic approach combining theoretical modeling with experimental validation. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the molecule. nih.gov These theoretical predictions can then guide experimental studies, such as spectroscopic analysis and the evaluation of its performance in various applications. Molecular docking studies, similar to those performed on other quinoline derivatives, could also elucidate its potential biological targets. nih.gov

Sustainable Synthesis and Green Chemistry Methodologies

In line with the growing emphasis on environmentally benign chemical processes, future research will undoubtedly focus on developing sustainable and green synthetic methods for this compound. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. frontiersin.org Techniques such as solvent-free grinding, ultrasound-assisted synthesis, and the use of reusable catalysts are promising avenues. researchgate.netrsc.org For instance, the synthesis of quinolinyl chalcones has been demonstrated under solvent-free conditions at room temperature using anhydrous barium hydroxide, and with K2CO3–Al2O3 under ultrasonic irradiation. researchgate.net These approaches not only minimize waste but also often lead to higher yields and shorter reaction times. researchgate.net

Reaction TypeCatalyst/ConditionsSustainability Aspect
Friedländer AnnulationNafion NR50, Microwave IrradiationReusable catalyst, Energy efficient organic-chemistry.org
Grinding TechniqueAnhydrous Barium HydroxideSolvent-free, Room temperature researchgate.net
Ultrasound-Assisted SynthesisK2CO3–Al2O3Energy efficient, Reduced reaction time researchgate.net
Solvent-Free SynthesisMg(HSO4)2Environmentally benign rsc.org

Q & A

Q. What are the common synthetic routes for 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, a two-step approach involves reacting 7-chloroquinoline derivatives with benzaldehyde precursors. Key steps include:

  • Step 1 : Mixing 3-[2-(7-chloroquinolin-2-yl)-vinyl]benzaldehyde with toluene under reflux, followed by stirring for 10 minutes (yield: 92.5% purity via HPLC) .
  • Step 2 : Using tetrahydrofuran (THF) and ethylbenzene at -15°C to enhance stereochemical control, achieving a 91% yield . Optimization focuses on solvent polarity (THF improves solubility), low temperatures to suppress side reactions, and catalysts (e.g., acid/base systems not detailed here but inferred from analogous syntheses).

Q. How is the purity of this compound assessed in academic research?

Purity is validated using:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities, with thresholds >92% considered acceptable for research use .
  • Nuclear Magnetic Resonance (NMR) : 1H-NMR confirms structural integrity by verifying vinyl and aldehyde proton signals (δ ~9.8–10.0 ppm for aldehydes) .
  • Certificate of Analysis (COA) : Commercial suppliers provide batch-specific data, including purity and spectroscopic profiles .

Advanced Research Questions

Q. How do reaction conditions influence the yield and stereoselectivity of this compound?

Contradictions in reported yields (e.g., 91% vs. 92.5%) arise from variables such as:

  • Solvent Systems : Polar aprotic solvents (THF) enhance reaction rates but may reduce selectivity compared to non-polar solvents (toluene) .
  • Temperature : Lower temperatures (-15°C) favor kinetic control, improving stereoselectivity but prolonging reaction times .
  • Catalysts : While not explicitly stated, analogous quinoline syntheses use Lewis acids (e.g., ZnCl2) to stabilize intermediates . Methodological Recommendation: Conduct Design of Experiments (DoE) to isolate critical variables and optimize conditions systematically.

Q. What advanced spectroscopic and computational methods resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves stereochemistry and confirms the (E)-configuration of the vinyl group, though no direct data exists for this compound. Methods from analogous benzaldehyde derivatives (e.g., 2-hydroxy-3-methoxybenzaldehyde) can be adapted .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns, such as aldehyde participation in Schiff base formation .

Q. How can researchers address discrepancies in reported synthetic yields or purity?

Contradictory data (e.g., 91% vs. 92.5% yields) require:

  • Reproducibility Trials : Replicate reactions under identical conditions to verify claims.
  • Impurity Profiling : Use LC-MS to identify side products (e.g., oligomers or oxidized aldehydes) that reduce yield .
  • Batch-to-Batch Variability Analysis : Compare COAs from multiple suppliers to assess consistency .

Q. What strategies enable functionalization of the aldehyde group for downstream applications?

The aldehyde moiety is reactive toward:

  • Schiff Base Formation : Condensation with amines (e.g., amino acids) under anhydrous conditions to form imine linkages for coordination chemistry .
  • Reduction to Alcohols : NaBH4 or LiAlH4 reduces the aldehyde to a hydroxymethyl group, enabling further derivatization (e.g., esterification) . Key Consideration: Monitor reaction progress via FT-IR to track aldehyde peak (≈1700 cm⁻¹) disappearance.

Key Considerations for Researchers

  • Storage : Store at 2–8°C in inert atmospheres to prevent aldehyde oxidation .
  • Safety : Use PPE when handling due to potential irritancy (based on analogous benzaldehydes) .
  • Data Validation : Cross-reference synthetic protocols with computational models (e.g., DFT) to predict feasibility before lab work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.